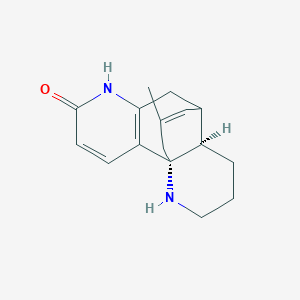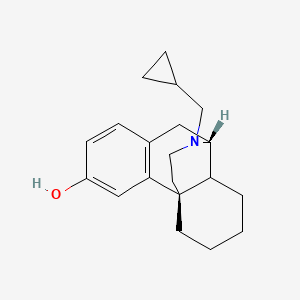
(-)-Cyclorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Cyclorphan is a synthetic opioid compound known for its unique pharmacological properties. It is a derivative of morphinan and exhibits both agonist and antagonist activities at opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management and addiction treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cyclorphan typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The synthesis begins with the formation of the morphinan core structure through a series of cyclization reactions.
Functional Group Modifications:
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Cyclorphan undergoes several types of chemical reactions, including:
Reduction: Reduction reactions, such as hydrogenation, are used to add hydrogen atoms to the molecule, typically using catalysts like palladium on carbon.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can yield fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioids.
Biology: Research on (-)-Cyclorphan helps in understanding the interactions between opioids and their receptors.
Medicine: It is investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: this compound is used in the development of new analgesics and addiction therapies.
Mécanisme D'action
(-)-Cyclorphan exerts its effects primarily through its interactions with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, producing analgesic effects, and as an antagonist at the kappa-opioid receptor, which may help in reducing the risk of addiction. The compound’s unique dual activity makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Morphine: A natural opioid with strong analgesic properties but high addiction potential.
Buprenorphine: A partial agonist at the mu-opioid receptor used in addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Uniqueness of (-)-Cyclorphan: this compound stands out due to its dual activity as both an agonist and antagonist at different opioid receptors. This unique property allows it to provide pain relief while potentially reducing the risk of addiction, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H27NO |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1 |
Clé InChI |
NLBUEDSBXVNAPB-IPNZSQQUSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B10837996.png)
![(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)
![Diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10838001.png)
![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)
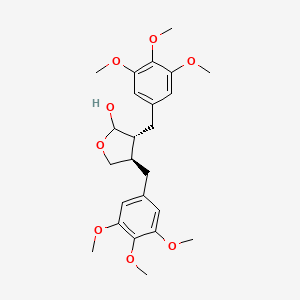

![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
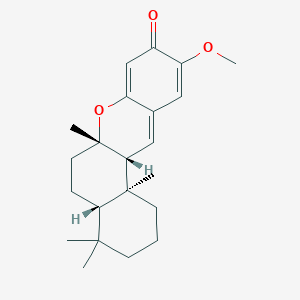
![(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)
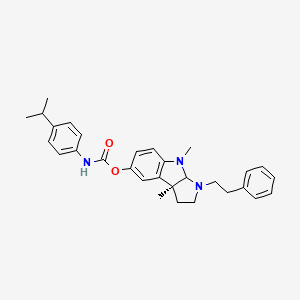
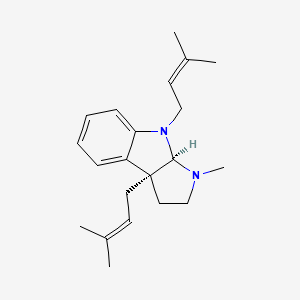
![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B10838068.png)
